REACTION_CXSMILES
|
[O:1]1[C:5]([C:6]2[CH:11]=[CH:10][C:9]([C:12](=[O:14])[CH3:13])=[CH:8][CH:7]=2)=[CH:4][N:3]=[CH:2]1.C(N(CC)CC)C.[Br:22][Si](C)(C)C>ClCCl>[Br:22][CH2:13][C:12]([C:9]1[CH:8]=[CH:7][C:6]([C:5]2[O:1][CH:2]=[N:3][CH:4]=2)=[CH:11][CH:10]=1)=[O:14]
|
Name
|
|
Quantity
|
2.81 g
|
Type
|
reactant
|
Smiles
|
O1C=NC=C1C1=CC=C(C=C1)C(C)=O
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Name
|
|
Quantity
|
6.27 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
3.96 mL
|
Type
|
reactant
|
Smiles
|
Br[Si](C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight under argon
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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was added dropwise to the solution under ice cooling
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Type
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WASH
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Details
|
The reaction mixture was washed sequentially with water and saturated saline
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Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
the formed brown oily matter was dissolved in tetrahydrofuran mL)
|
Type
|
ADDITION
|
Details
|
Subsequently, N-bromosuccinimide (2.67 g) was added to the solution
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
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ADDITION
|
Details
|
Water was added to the reaction mixture
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified through flash column chromatography (dichloromethane)
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The obtained solid was recovered through filtration by use of n-hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)C1=CN=CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |